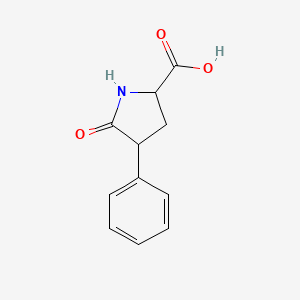
5-Oxo-4-phenylproline
Descripción general
Descripción
5-Oxo-4-phenylproline (5-OPP) is a naturally occurring amino acid derivative that is found in several plants, including tomatoes, potatoes, and peppers. 5-OPP is a strong antioxidant and has been studied extensively for its potential to protect against oxidative stress, inflammation, and other diseases. In addition, 5-OPP has been studied for its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative diseases.
Mecanismo De Acción
The mechanism of action of 5-Oxo-4-phenylproline is not fully understood. However, it is believed that this compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound may also act as a neuroprotective agent by protecting neurons from damage caused by oxidative stress and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been suggested that this compound may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, this compound may also act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound may also act as a neuroprotective agent by protecting neurons from damage caused by oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Oxo-4-phenylproline in laboratory experiments is that it is a naturally occurring compound that can be synthesized in a relatively simple and cost-effective manner. Additionally, this compound has been studied extensively for its potential to protect against oxidative stress, inflammation, and other diseases. However, the main limitation of using this compound in laboratory experiments is that its mechanism of action is not fully understood.
Direcciones Futuras
Future research should focus on elucidating the mechanism of action of 5-Oxo-4-phenylproline and its potential to protect against oxidative stress, inflammation, and other diseases. Additionally, future research should focus on developing new methods of synthesizing this compound and exploring its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurodegenerative diseases. Finally, future research should focus on exploring the potential of this compound to reduce the risk of stroke and other cardiovascular diseases.
Aplicaciones Científicas De Investigación
5-Oxo-4-phenylproline has been studied extensively for its potential to protect against oxidative stress, inflammation, and other diseases. In particular, this compound has been studied for its potential to protect against cancer, Alzheimer's disease, and other neurodegenerative diseases. This compound has also been studied for its potential to reduce inflammation and improve cardiovascular health. Additionally, this compound has been studied for its potential to reduce the risk of stroke and other cardiovascular diseases.
Propiedades
IUPAC Name |
5-oxo-4-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-10-8(6-9(12-10)11(14)15)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMQQNKPELYZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



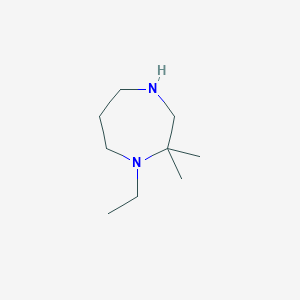
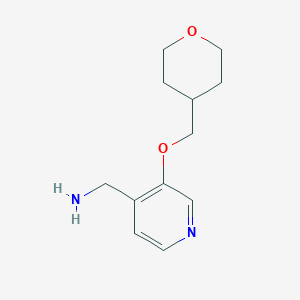
![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1471721.png)
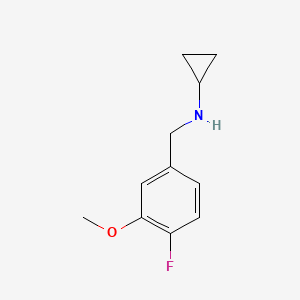

![N-[(2-Fluoro-3-methylphenyl)methyl]cyclopropanamine](/img/structure/B1471724.png)

![(1-cyclopentyl-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1471728.png)
![2-(Pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471729.png)
![2-Cyclopentylpyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1471730.png)
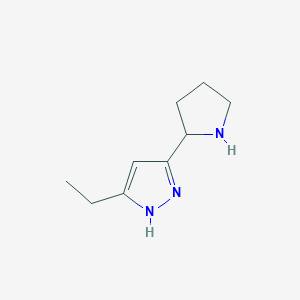

![6-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)pyridazine-3-thiol](/img/structure/B1471735.png)
